N-Benzyl-1-(6-methylpyridin-2-YL)methanamine
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to N-Benzyl-1-(6-methylpyridin-2-yl)methanamine involves multiple steps, including the formation of intermediates and the use of catalysts to achieve the desired compound. For example, aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed and synthesized, showing significant selectivity and druglike properties (Sniecikowska et al., 2019). Additionally, efficient synthesis methods have been developed for related compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, highlighting the versatility and complexity of synthetic strategies in this chemical domain (Hirokawa et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds related to N-Benzyl-1-(6-methylpyridin-2-yl)methanamine often features complex arrangements of rings and substituents, which are crucial for their biological activity and physical properties. For instance, the structure of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was determined using NMR spectroscopy and elemental analysis, demonstrating the compound's detailed molecular architecture (Aouine et al., 2014).
Scientific Research Applications
Cytochrome P450 Inhibitors
Cytochrome P450 enzymes are crucial for drug metabolism, and inhibitors can help in understanding drug interactions. Research on selective chemical inhibitors for these enzymes, such as furafylline for CYP1A2 or montelukast for CYP2C8, is essential for pharmacokinetics and drug development (Khojasteh et al., 2011).
Antimicrobial Agents
Benzofuran derivatives, including compounds structurally related to N-Benzyl-1-(6-methylpyridin-2-yl)methanamine, have shown promise as antimicrobial agents. These compounds exhibit a wide range of biological activities and are considered an emerging scaffold for developing new therapeutic agents to combat antibiotic resistance (Hiremathad et al., 2015).
Neurochemical Effects
Arylcyclohexylamines, related in structure and pharmacological properties to N-Benzyl-1-(6-methylpyridin-2-yl)methanamine, have been studied for their neurochemical effects. These include noncompetitive glutamate N-methyl D-aspartate receptor antagonism, which is relevant to understanding their psychoactive properties and potential therapeutic applications (Zanda et al., 2016).
Supramolecular Chemistry
Benzothiazole derivatives, which share some structural similarities with N-Benzyl-1-(6-methylpyridin-2-yl)methanamine, are important in supramolecular chemistry for their ability to self-assemble into nanostructures. These properties are utilized in nanotechnology, polymer processing, and potentially in biomedical applications (Cantekin et al., 2012).
Energy Storage
Biological hydrogen methanation research, while not directly related to N-Benzyl-1-(6-methylpyridin-2-yl)methanamine, demonstrates the importance of chemical processes in energy storage solutions. This research is vital for the development of sustainable energy systems by converting surplus renewable energy into methane (Lecker et al., 2017).
properties
IUPAC Name |
N-[(6-methylpyridin-2-yl)methyl]-1-phenylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-12-6-5-9-14(16-12)11-15-10-13-7-3-2-4-8-13/h2-9,15H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMYZHXWIQUEFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CNCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424397 | |
Record name | N-Benzyl-1-(6-methylpyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-1-(6-methylpyridin-2-YL)methanamine | |
CAS RN |
101938-10-7 | |
Record name | N-Benzyl-1-(6-methylpyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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